2-Methoxyestradiol-13C,d3 is a synthetic derivative of 2-methoxyestradiol, which is a natural metabolite of estradiol. This compound is notable for its role as an angiogenesis inhibitor, meaning it can prevent the formation of new blood vessels that tumors require for growth. Additionally, it exhibits vasodilatory effects and has been shown to induce apoptosis in certain cancer cell lines. Despite its potential therapeutic applications, 2-methoxyestradiol has faced challenges in clinical development due to poor oral bioavailability and extensive metabolism, leading to the exploration of analogs like 2-methoxyestradiol disulfamate .
The synthesis of 2-methoxyestradiol-13C,d3 involves several methods, primarily focusing on etherification reactions. The general procedure includes:
For example, one synthesis method involves stirring estradiol derivatives in dry dimethylformamide with sodium hydride, followed by the addition of dibromoalkanes to achieve the desired etherification .
The molecular structure of 2-methoxyestradiol-13C,d3 can be represented by the formula . Its structure includes:
2-Methoxyestradiol-13C,d3 participates in various chemical reactions typical for steroid derivatives, including:
These reactions often involve enzyme-catalyzed processes in biological systems, affecting the pharmacokinetics and bioavailability of the compound.
The mechanism by which 2-methoxyestradiol exerts its effects primarily involves:
Studies indicate that doses effective in inducing these mechanisms are often in the range of hundreds of milligrams per day in clinical settings.
The physical and chemical properties of 2-methoxyestradiol-13C,d3 are crucial for understanding its behavior in biological systems:
The primary applications of 2-methoxyestradiol-13C,d3 are in scientific research, particularly within oncology:
Stable isotope labeling of steroidal compounds like 2-methoxyestradiol (2-ME2) leverages precursor-directed biosynthesis and chemical synthesis to introduce isotopic labels at specific molecular positions. For 2-Methoxyestradiol-13C,d3 (CAS 1217470-09-1), the labeling strategy involves:
Table 1: Isotopic Labeling Strategies for Steroidal Derivatives
| Isotope | Precursor | Position | Purpose | |
|---|---|---|---|---|
| 13C | 13CH3I | 2-Methoxy group | Quantification via LC-MS | |
| d3 (2H) | NaBD4 | C17-Hydroxyl | Metabolic stability assessment | |
| 13C6 | 13C6-Glucose (biosynthetic) | Entire skeleton | Structural NMR studies | [7] [10] |
Optimization focuses on maximizing isotopic incorporation efficiency while preserving bioactivity:
Table 2: Optimization Parameters for Isotopic Labeling
| Parameter | Optimal Condition | Isotopic Purity | Yield | |
|---|---|---|---|---|
| Methylation solvent | THF:DMF (4:1) | >98% 13C | 92% | |
| NaBD4 reduction pH | 7.2–7.5 | >95% d3 (C17 only) | 85% | |
| Catalysis | CuI (5 mol%) | >99% 13C | 89% | |
| Temperature | 25°C (methylation) | N/A | 90% | [1] [6] |
Purification and validation ensure isotopic and chemical integrity:
Table 3: Analytical Methods for Validation
| Technique | Parameter Measured | Acceptance Criterion | |
|---|---|---|---|
| HPLC-UV | Chemical purity | ≥99.0% (210 nm) | |
| LC-MS/MS | Isotopic purity | ≥99% (13C,d3) | |
| 13C-NMR | Regioselectivity of 13C | Single peak at δ 55.8 ppm | |
| High-res MS | Molecular formula confirmation | m/z 306.42 (C₁₈¹³CH₂₃D₃O₃) | [1] [5] [10] |
CAS No.: 103170-78-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0